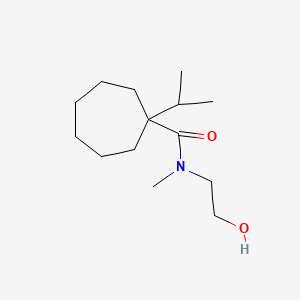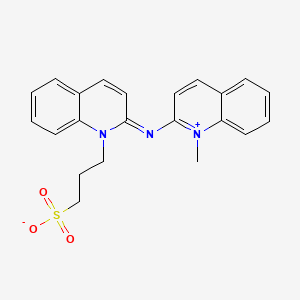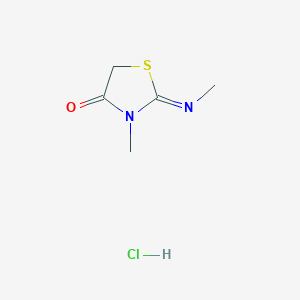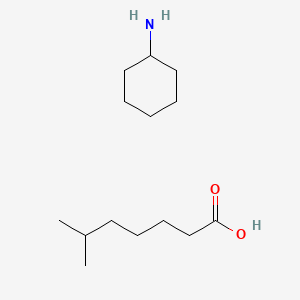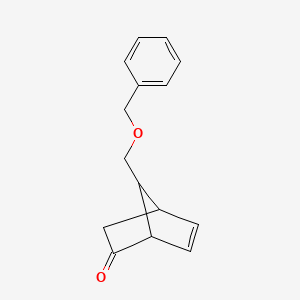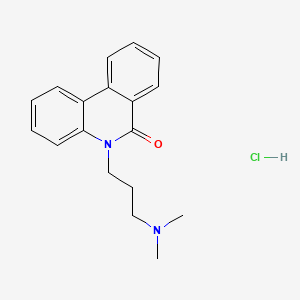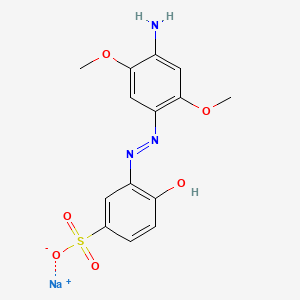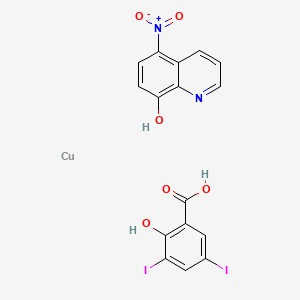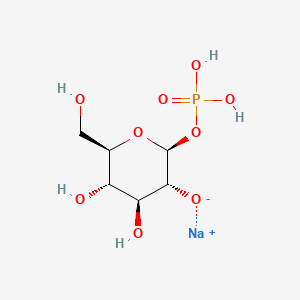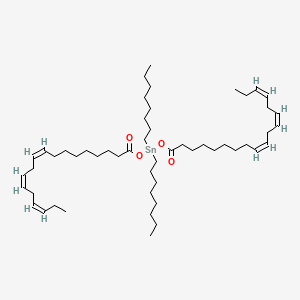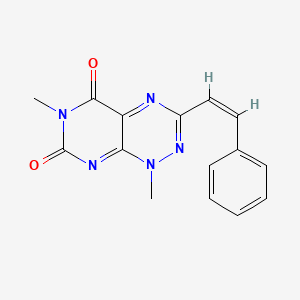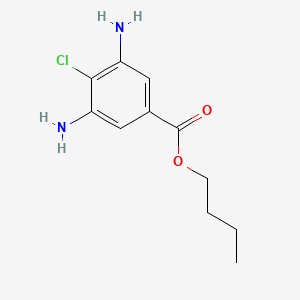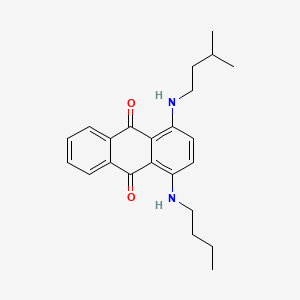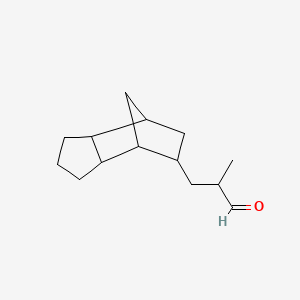
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is an organic compound with a complex bicyclic structure. It is known for its applications in various fields, including perfumery and organic synthesis. The compound’s unique structure contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of high-pressure hydrogenation and advanced purification techniques ensures the compound’s high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: Halogenation and other substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation often uses reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde exerts its effects involves interactions with specific molecular targets. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The bicyclic structure also allows for unique spatial interactions with biological molecules, influencing its overall reactivity and function.
Comparison with Similar Compounds
Similar Compounds
Octahydro-4,7-methano-1H-indene: Shares a similar bicyclic structure but lacks the aldehyde functional group.
Hexahydro-4,7-methanoindan: Another bicyclic compound with different substituents.
Tricyclo[5.2.1.0(2,6)]decane: A related compound with a similar ring system.
Uniqueness
Octahydro-alpha-methyl-4,7-methano-1H-indene-5-propionaldehyde is unique due to its specific functional groups and the resulting chemical properties. The presence of the aldehyde group allows for a wide range of chemical reactions and applications, distinguishing it from other similar bicyclic compounds.
Properties
CAS No. |
94278-34-9 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-methyl-3-(8-tricyclo[5.2.1.02,6]decanyl)propanal |
InChI |
InChI=1S/C14H22O/c1-9(8-15)5-10-6-11-7-14(10)13-4-2-3-12(11)13/h8-14H,2-7H2,1H3 |
InChI Key |
VNKKGPNWAJUTKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1CC2CC1C3C2CCC3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


